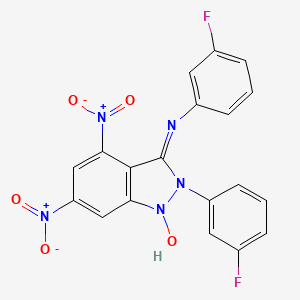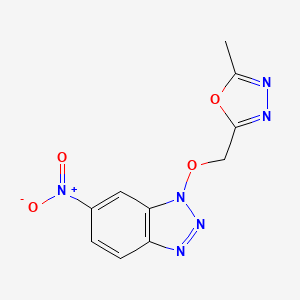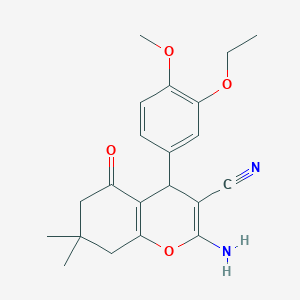![molecular formula C17H15FN2O B11518961 1-[5-(4-Fluoro-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B11518961.png)
1-[5-(4-Fluoro-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-Fluorophenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-Yl]Ethan-1-One is a chemical compound that belongs to the class of pyrazoline derivatives. It is characterized by the presence of a pyrazoline ring, which is a five-membered ring containing two nitrogen atoms. The compound also features a fluorophenyl group and a phenyl group, making it a molecule of interest in various fields of research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-Fluorophenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-Yl]Ethan-1-One typically involves the reaction of a chalcone derivative with hydrazine hydrate. The chalcone derivative is prepared by the Claisen-Schmidt condensation of 4-fluoroacetophenone with benzaldehyde. The reaction conditions generally include:
-
Claisen-Schmidt Condensation:
Reactants: 4-Fluoroacetophenone and benzaldehyde
Catalyst: Sodium hydroxide
Solvent: Ethanol
Temperature: Room temperature
Reaction Time: 2-3 hours
-
Cyclization with Hydrazine Hydrate:
Reactants: Chalcone derivative and hydrazine hydrate
Temperature: Reflux
Reaction Time: 4-6 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(4-Fluorophenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-Yl]Ethan-1-One undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium
Products: Corresponding pyrazole derivatives
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Solvent such as ethanol or tetrahydrofuran
Products: Reduced pyrazoline derivatives
-
Substitution:
Reagents: Halogenating agents, nucleophiles
Conditions: Varies depending on the substituent
Products: Substituted pyrazoline derivatives
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, tetrahydrofuran, dichloromethane
Major Products:
- Oxidized pyrazole derivatives
- Reduced pyrazoline derivatives
- Substituted pyrazoline derivatives
Scientific Research Applications
1-[5-(4-Fluorophenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-Yl]Ethan-1-One has several scientific research applications, including:
-
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology:
- Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
-
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its effects on various biological targets.
-
Industry:
- Used in the development of new materials and chemical processes.
- Investigated for its potential applications in agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-[5-(4-Fluorophenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-Yl]Ethan-1-One involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
-
Binding to Enzymes:
- Inhibiting or activating specific enzymes involved in biological processes.
-
Interaction with Receptors:
- Modulating the activity of receptors on cell surfaces.
-
Pathway Modulation:
- Influencing signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
1-[5-(4-Fluorophenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-Yl]Ethan-1-One can be compared with other similar compounds, such as:
-
1-[3-(4-Fluorophenyl)-5-Phenyl-4,5-Dihydro-1H-Pyrazol-1-Yl]Ethan-1-One:
- Similar structure but different substitution pattern.
- May exhibit different reactivity and biological activity.
-
1-(4-Fluorophenyl)Ethan-1-One:
- Lacks the pyrazoline ring.
- Different chemical and biological properties.
-
1-(3-Bromo-4-Fluorophenyl)Ethan-1-One:
- Contains a bromine atom instead of a phenyl group.
- Different reactivity and potential applications.
The uniqueness of 1-[5-(4-Fluorophenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-Yl]Ethan-1-One lies in its specific substitution pattern and the presence of both fluorophenyl and phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15FN2O |
|---|---|
Molecular Weight |
282.31 g/mol |
IUPAC Name |
1-[3-(4-fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C17H15FN2O/c1-12(21)20-17(14-7-9-15(18)10-8-14)11-16(19-20)13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 |
InChI Key |
XIHLJHHLDSGDEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F |
solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B11518882.png)
![Ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate](/img/structure/B11518887.png)
![(6Z)-3-(4-tert-butylphenyl)-6-(2-chlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11518898.png)
![1,3-bis(4-bromophenyl)-2-(4-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11518900.png)
![N-[(2E,5Z)-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11518905.png)

![1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N-ethyl-N'-[4-(trifluoromethoxy)phenyl]carbamimidothioate](/img/structure/B11518914.png)



![4-tert-butyl-N-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11518942.png)
![3-chloro-N-(2-chloro-3-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11518951.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B11518955.png)
![6-(4-hydroxyphenyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11518958.png)
